4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid 4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
Brand Name: Vulcanchem
CAS No.: 51929-92-1
VCID: VC20329558
InChI: InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23(2)27(30)29(28-26)24-19-21-25(22-20-24)34(31,32)33/h19-23H,3-18H2,1-2H3,(H,31,32,33)
SMILES:
Molecular Formula: C27H44N2O4S
Molecular Weight: 492.7 g/mol

4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid

CAS No.: 51929-92-1

Cat. No.: VC20329558

Molecular Formula: C27H44N2O4S

Molecular Weight: 492.7 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Heptadecyl-4,5-dihydro-4-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid - 51929-92-1

Specification

CAS No. 51929-92-1
Molecular Formula C27H44N2O4S
Molecular Weight 492.7 g/mol
IUPAC Name 4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid
Standard InChI InChI=1S/C27H44N2O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-23(2)27(30)29(28-26)24-19-21-25(22-20-24)34(31,32)33/h19-23H,3-18H2,1-2H3,(H,31,32,33)
Standard InChI Key FYPRBIXLZLEHLW-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=C(C=C2)S(=O)(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-heptadecyl-4-methyl-5-oxo-4H-pyrazol-1-yl)benzenesulfonic acid, delineates its two primary moieties:

  • A 4,5-dihydro-4-methyl-5-oxo-1H-pyrazole ring substituted with a 17-carbon heptadecyl chain at the 3-position.

  • A benzenesulfonic acid group para-substituted to the pyrazolone ring.

The heptadecyl chain (C17H35\text{C}_{17}\text{H}_{35}) imparts significant hydrophobicity, while the sulfonic acid group (SO3H-\text{SO}_3\text{H}) enhances water solubility through ionization. This amphiphilic character suggests potential surfactant-like behavior .

Table 1: Key Structural and Physical Properties

PropertyValueSource
CAS Registry Number51929-92-1
Molecular FormulaC27H44N2O4S\text{C}_{27}\text{H}_{44}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight492.7 g/mol
SMILES NotationCCCCCCCCCCCCCCCCCCC1=NN(C(=O)C1C)C2=CC=C(C=C2)S(=O)(=O)O
InChI KeyFYPRBIXLZLEHLW-UHFFFAOYSA-N

Spectroscopic and Analytical Data

Although experimental spectral data (e.g., NMR, IR) are unavailable in public literature, the Standard InChI string provided by suppliers confirms the connectivity of atoms. Hygroscopicity is anticipated due to the sulfonic acid group, necessitating storage in anhydrous conditions .

Synthesis and Manufacturing

Synthetic Pathways

While explicit reaction schemes are undisclosed, analogous pyrazolone-sulfonic acid derivatives are typically synthesized via:

  • Condensation Reactions: Formation of the pyrazolone ring through cyclization of hydrazine derivatives with β-keto esters or diketones.

  • Sulfonation: Introduction of the sulfonic acid group via electrophilic aromatic substitution using sulfuric acid or oleum.
    The heptadecyl side chain likely originates from a long-chain alkyl halide or alcohol precursor, introduced during pyrazolone ring formation .

Industrial Production Considerations

Suppliers such as Zibo Hangyu Biotechnology and Chemlyte Solutions produce the compound at >99% purity, indicating optimized large-scale processes . Key challenges include:

  • Managing exothermic reactions during sulfonation.

  • Purifying the amphiphilic product to remove unreacted alkyl precursors.

Applications and Industrial Relevance

Agrochemical Intermediates

The compound serves as a precursor for pesticides and antifungal agents, leveraging its ability to modify microbial cell membrane permeability via hydrophobic interactions .

Surfactants and Polymer Science

Its amphiphilic structure facilitates use in:

  • Emulsion polymerization as a stabilizer.

  • Detergent formulations to enhance solubility of nonpolar contaminants .

Pharmaceutical Research

While direct therapeutic applications are undocumented, structurally related sulfonated pyrazolones exhibit:

  • Anticancer activity through kinase inhibition.

  • Anti-inflammatory effects via COX-2 modulation.

SupplierPurityApplication FocusMinimum Order
Chemlyte Solutions (China)99.0%R&D and commercial use100 g
Zibo Hangyu Biotechnology (China)99%Pesticides, surfactantsNot specified
Antimex Chemical (China)99%Antifungal agentsNot specified

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